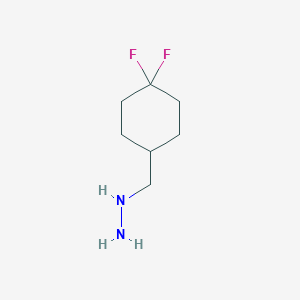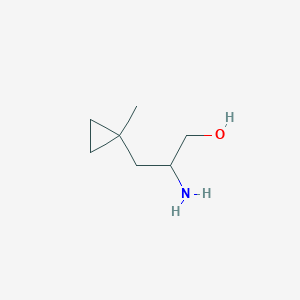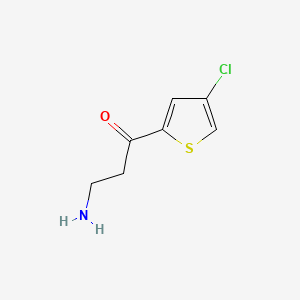
3-Amino-1-(4-chlorothiophen-2-yl)propan-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Amino-1-(4-chlorothiophen-2-yl)propan-1-one is an organic compound with the molecular formula C7H8ClNOS It is a derivative of thiophene, a sulfur-containing heterocycle, and features an amino group and a ketone functional group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-Amino-1-(4-chlorothiophen-2-yl)propan-1-one typically involves the reaction of 4-chlorothiophene-2-carbaldehyde with an appropriate amine and a ketone precursor. One common method is the reductive amination of 4-chlorothiophene-2-carbaldehyde with 3-aminopropan-1-one under mild conditions. The reaction is usually carried out in the presence of a reducing agent such as sodium cyanoborohydride or hydrogen gas over a palladium catalyst.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can optimize the synthesis process.
Análisis De Reacciones Químicas
Types of Reactions
3-Amino-1-(4-chlorothiophen-2-yl)propan-1-one can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro or nitroso derivatives.
Reduction: The ketone group can be reduced to form the corresponding alcohol.
Substitution: The chlorine atom on the thiophene ring can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used under acidic or basic conditions.
Reduction: Sodium borohydride or lithium aluminum hydride are common reducing agents.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide or thiourea.
Major Products Formed
Oxidation: Formation of nitro or nitroso derivatives.
Reduction: Formation of 3-amino-1-(4-chlorothiophen-2-yl)propan-1-ol.
Substitution: Formation of various substituted thiophene derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
3-Amino-1-(4-chlorothiophen-2-yl)propan-1-one has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of enzyme inhibitors or receptor modulators.
Industry: Utilized in the development of novel materials with specific electronic or optical properties.
Mecanismo De Acción
The mechanism of action of 3-Amino-1-(4-chlorothiophen-2-yl)propan-1-one depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. For example, it could inhibit the activity of certain enzymes by binding to their active sites or alter receptor function by acting as an agonist or antagonist. The exact molecular targets and pathways involved would depend on the specific context of its use.
Comparación Con Compuestos Similares
Similar Compounds
- 3-Amino-1-(2-chlorothiophen-3-yl)propan-1-one
- 3-Amino-1-(4-bromothiophen-2-yl)propan-1-one
- 3-Amino-1-(4-methylthiophen-2-yl)propan-1-one
Uniqueness
3-Amino-1-(4-chlorothiophen-2-yl)propan-1-one is unique due to the presence of the chlorine atom on the thiophene ring, which can influence its reactivity and interaction with other molecules. This structural feature can enhance its potential as a versatile intermediate in organic synthesis and its effectiveness in various applications.
Propiedades
Fórmula molecular |
C7H8ClNOS |
|---|---|
Peso molecular |
189.66 g/mol |
Nombre IUPAC |
3-amino-1-(4-chlorothiophen-2-yl)propan-1-one |
InChI |
InChI=1S/C7H8ClNOS/c8-5-3-7(11-4-5)6(10)1-2-9/h3-4H,1-2,9H2 |
Clave InChI |
CTNIIUNMCGWMIF-UHFFFAOYSA-N |
SMILES canónico |
C1=C(SC=C1Cl)C(=O)CCN |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-[(4E)-hex-4-en-1-yl]propanedioicacid](/img/structure/B13601227.png)

![1-{[4-(Propan-2-yl)phenyl]methyl}cyclopropan-1-amine](/img/structure/B13601234.png)
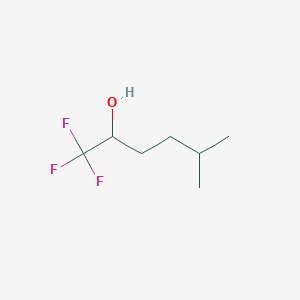
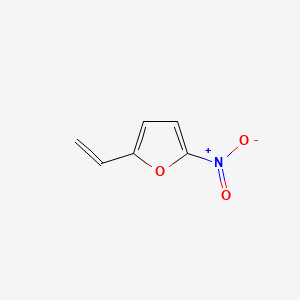
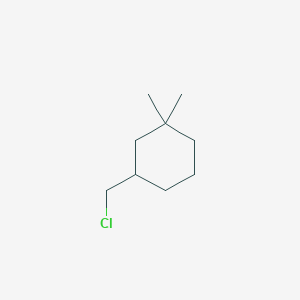

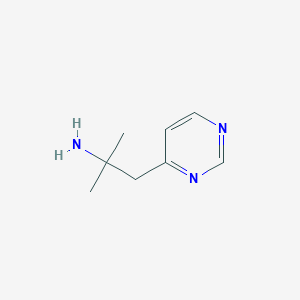
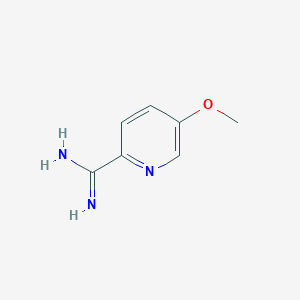
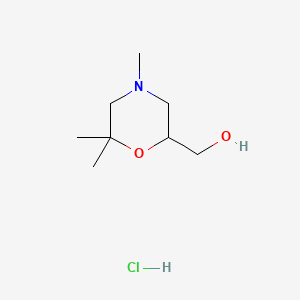
![(4R,5S)-2,3,4,5-Tetrahydro-1H-benzo[b]azepine-4,5-diol](/img/structure/B13601280.png)
![2-Amino-2-{2-[4-(trifluoromethyl)phenyl]phenyl}ethan-1-ol](/img/structure/B13601284.png)
